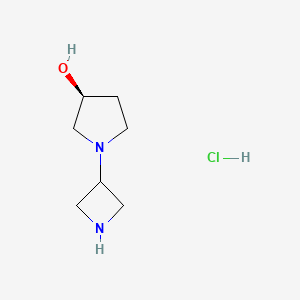

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

Description

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride (CAS: 1449131-14-9) is a chiral tertiary amine hydrochloride salt with a molecular formula of C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol. Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 2/3

- Topological polar surface area (TPSA): 23.5 Ų

- Hazard statements (GHS): H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

The compound features a pyrrolidin-3-ol moiety linked to an azetidine ring, with stereochemical specificity at the S-configured pyrrolidine carbon.

Properties

IUPAC Name |

(3S)-1-(azetidin-3-yl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c10-7-1-2-9(5-7)6-3-8-4-6;/h6-8,10H,1-5H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWNZZNQNPTFDG-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523530-28-0 | |

| Record name | 3-Pyrrolidinol, 1-(3-azetidinyl)-, hydrochloride (1:2), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Esterification of (S)-4-Amino-2-hydroxybutyric Acid

Starting Material : (S)-4-Amino-2-hydroxybutyric acid (IV)

Reagents : Methanol, acetyl chloride

Conditions :

- Solvent : 6–15 volumes of methanol (optimal: 10 volumes)

- Temperature : 55–70°C (optimal: 55–60°C)

- Reagent Ratio : 1.8–3.0 equivalents of acetyl chloride (optimal: 2.0–2.1 equivalents)

- Reaction Time : 2–4 hours under reflux

Outcome :

Lactam Formation via Base-Induced Cyclization

Starting Material : Methyl ester hydrochloride (V)

Reagents : Sodium phosphate (anhydrous)

Conditions :

- Solvent : Methanol (10.5–11.5 volumes)

- Base : 1.0–1.2 equivalents of sodium phosphate

- Temperature : 40–55°C

- Reaction Time : 4–6 hours

Workup :

- Aqueous extraction and filtration to remove salts.

- Azeotropic distillation with isopropanol to reduce water content (<2% Karl Fischer).

- Crystallization at −10°C.

Outcome :

Reduction to (S)-Pyrrolidin-3-ol

Starting Material : Lactam (VI)

Reagents : Lithium aluminum hydride (LiAlH₄)

Conditions :

- Solvent : Tetrahydrofuran (THF)

- Reagent Ratio : 3.1–3.3 equivalents of LiAlH₄ (2.5 M in THF)

- Temperature : 25–30°C during addition

- Reaction Time : 48–72 hours

Workup :

- Quench with water, 15% NaOH, and additional water.

- Filtration to remove aluminum salts.

Outcome :

- Forms (S)-pyrrolidin-3-ol (I)

- Optical Purity : >99.8% enantiomeric excess (ee)

Hydrochloride Salt Formation

Starting Material : (S)-Pyrrolidin-3-ol (I)

Reagents : 5–6 N HCl in isopropanol

Conditions :

- Solvent : Isopropanol

- Reagent Ratio : 1.15–1.4 equivalents of HCl

- Temperature : Ambient during addition, followed by cooling to 0°C

Workup :

- Precipitation with methyl tert-butyl ether (MTBE).

- Recrystallization from isopropanol/MTBE.

Outcome :

- Forms (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride (II)

- Yield : 85–92%

- Chemical Purity : >99.5% (HPLC)

- Optical Purity : >99.9% ee

Key Reaction Parameters and Optimization

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Esterification Temp | 55–60°C | Prevents racemization |

| Lactam Cyclization Base | Na₃PO₄ (anhydrous) | Minimizes byproduct formation |

| LiAlH₄ Equivalents | 3.2 eq | Ensures complete reduction |

| HCl Concentration | 5–6 N in i-PrOH | Enhances salt crystallization |

Analytical Characterization

- HPLC : C18 column, 0.1% H₃PO₄/ACN gradient (95:5 to 50:50 over 20 min).

- Chiral Purity : Chiralcel OD-H column, n-hexane/i-PrOH/diethylamine (80:20:0.1).

- ¹H NMR (D₂O) : δ 3.85–3.70 (m, 2H, azetidine), 3.45–3.30 (m, 1H, pyrrolidine), 2.95–2.80 (m, 4H, N-CH₂).

Purity and Yield Data

| Step | Yield (%) | Purity (%) | Optical Purity (% ee) |

|---|---|---|---|

| Esterification | 90 | 98.5 | – |

| Lactam Formation | 72 | 98.3 | – |

| Reduction | 88 | 99.2 | 99.8 |

| Hydrochloride Formation | 92 | 99.7 | 99.9 |

Applications in Pharmaceutical Synthesis

The hydrochloride salt is a key intermediate in synthesizing larotrectinib (Vitrakvi®), a TRK inhibitor used in oncology. Its high enantiomeric purity ensures minimal off-target effects in final drug products.

Reference : EP4382529A1 (Primary industrial method).

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions at the azetidine or pyrrolidine rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.

Scientific Research Applications

Pharmaceutical Applications

-

Key Intermediate in Drug Synthesis

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is recognized as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for modifications that enhance biological activity or selectivity against specific targets . -

5-HT2 Receptor Antagonism

Research indicates that this compound exhibits potent antagonistic action on the serotonin 5-HT2 receptor. This mechanism is critical for developing treatments for several conditions, including:- Thrombotic Disorders : The compound may help in managing thrombotic embolism and chronic arterial obstruction by improving peripheral circulation through vasodilation .

- Neurological Disorders : It shows promise in treating conditions such as migraine, diabetic peripheral neuropathy, and postherpetic neuralgia due to its ability to modulate serotonin pathways .

-

Ocular Applications

The compound has been studied for its effectiveness in treating glaucoma and dry eye syndromes. Its action on the 5-HT2 receptor is linked to promoting lacrimation and reducing intraocular pressure, making it a candidate for ocular therapeutics .

Table 1: Summary of Therapeutic Applications

| Application Area | Condition Treated | Mechanism of Action |

|---|---|---|

| Thrombotic Disorders | Thrombotic embolism | 5-HT2 receptor antagonism |

| Peripheral Circulation | Chronic arterial obstruction | Vasodilation via platelet aggregation inhibition |

| Neurological Disorders | Migraine, diabetic neuropathy | Modulation of serotonin pathways |

| Ocular Health | Glaucoma, dry eye syndrome | Lacrimation promotion, intraocular pressure reduction |

Synthetic Pathways and Mechanisms

The synthesis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride typically involves multi-step organic reactions, which can include:

- Chiral Resolution : Techniques such as fractional crystallization or chromatography are employed to obtain the optically active form of the compound.

- Functional Group Modifications : The compound can undergo various transformations to enhance its pharmacological profiles, such as introducing different substituents at specific positions on the pyrrolidine ring .

Mechanism of Action

The mechanism of action of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

1-(Azetidine-3-carbonyl)pyrrolidin-3-ol Hydrochloride

- Molecular formula : C₈H₁₅ClN₂O₂

- Molecular weight : 206.67 g/mol

- CAS : 2227205-27-6

- Key differences: Introduces a carbonyl bridge between azetidine and pyrrolidin-3-ol, increasing molecular weight and altering electronic properties.

(3R)-1-(2-Chloroethyl)pyrrolidin-3-ol Hydrochloride

- Molecular formula: C₆H₁₃Cl₂NO

- Molecular weight : 186.08 g/mol

- CAS : 2306245-86-1

- Key differences :

- Replaces the azetidine ring with a 2-chloroethyl group, reducing ring strain and altering steric effects.

- R-configuration at pyrrolidine carbon may lead to divergent biological activity compared to the S-isomer .

Biological Activity

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features both azetidine and pyrrolidine rings, which may enhance its interaction with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is C₇H₁₅ClN₂O, with a molecular weight of 178.66 g/mol. The presence of nitrogen-containing rings allows for diverse biological interactions, potentially leading to various pharmacological effects.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol |

| Structural Features | Azetidine and pyrrolidine rings |

| Stereochemistry | (S)-enantiomer |

The mechanism of action for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is likely to involve interactions with specific enzymes or receptors. The compound may modulate the activity of these biological targets through binding at active sites or allosteric sites, influencing various biochemical pathways.

Biological Activity

Research indicates that compounds with similar structural features exhibit diverse biological activities. Preliminary studies have suggested that (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride may possess:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.

- Neuroprotective Properties : Potential applications in neurodegenerative diseases due to its structural characteristics.

- Anxiolytic Effects : Possible influence on anxiety-related pathways.

Case Studies and Research Findings

- Antimicrobial Studies : A study investigating the antimicrobial efficacy of azetidine derivatives found that compounds with similar structures demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride in treating infections .

- Neuroprotection : Research into neuroprotective agents has highlighted the role of pyrrolidine derivatives in protecting neuronal cells from oxidative stress. The dual-ring structure of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative conditions .

- Anxiolytic Activity : In a pharmacological evaluation, compounds similar to (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride were tested for their effects on anxiety-like behavior in animal models. Results indicated that these compounds could reduce anxiety levels, warranting further studies on this compound's potential therapeutic effects .

Synthesis and Derivatives

The synthesis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride typically involves multi-step organic reactions. These methods are crucial for producing high-purity compounds suitable for research applications.

| Step | Description | Yield (%) |

|---|---|---|

| Reaction with azetidine | Utilizing appropriate azetidine derivatives | 61% |

| Coupling with pyrrolidine | Reaction under controlled conditions | 64% |

Q & A

What are the most reliable synthetic routes for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, and how can stereochemical purity be ensured?

Basic Question

The compound can be synthesized via enantioselective methods, such as the resolution of intermediates or asymmetric catalysis. A key approach involves chiral pool synthesis starting from (S)-pyrrolidin-3-ol derivatives. For example, Bayer Consumer Care AG patented a process to isolate pure (3S)-pyrrolidin-3-ol hydrochloride using crystallization under controlled pH and temperature conditions, ensuring stereochemical integrity . To confirm stereopurity, use chiral HPLC with a polar organic phase (e.g., hexane/isopropanol) or X-ray powder diffraction (XRPD) to compare crystallographic data against reference patterns .

What analytical techniques are recommended for characterizing (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride in research settings?

Basic Question

Standard characterization includes:

- HPLC-UV : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (90:10) at 254 nm for purity assessment .

- XRPD : Compare experimental diffractograms with reference data (e.g., 2θ peaks at 12.5°, 18.3°, and 24.7°) to confirm crystallinity and polymorphic form .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₇H₁₅ClN₂O, MW 194.66 g/mol) with ESI+ mode .

How can researchers address discrepancies between theoretical and observed yields in synthesis?

Advanced Question

Yield inconsistencies often arise from incomplete ring closure in azetidine formation or racemization during salt formation. To mitigate:

- Optimize reaction time and temperature (e.g., 50°C for 2.3 hours in aqueous HCl to minimize decomposition) .

- Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate stability.

- Purify via recrystallization in ethanol/water (3:1) to remove unreacted precursors .

What strategies are effective for resolving data contradictions in purity assays vs. biological activity?

Advanced Question

If HPLC purity (>98%) conflicts with inconsistent bioactivity, consider:

- Impact of counterions : Test freebase vs. hydrochloride forms, as counterions can alter solubility and receptor binding .

- Chiral contaminants : Even 1% enantiomeric excess (ee) of the (R)-isomer can significantly affect pharmacological profiles. Reanalyze using chiral columns .

- Degradation products : Conduct accelerated stability studies (40°C/75% RH for 1 month) and identify degradants via LC-MS .

How does the compound’s stability vary under different experimental conditions, and how should storage be optimized?

Advanced Question

The hydrochloride salt is hygroscopic and prone to hydrolysis in aqueous media. For stability:

- Storage : Keep at 2–8°C in airtight containers with desiccants (e.g., silica gel). Avoid exposure to light .

- In solution : Use anhydrous DMSO for stock solutions (stable for ≤1 week at -20°C). In aqueous buffers (pH 4–6), stability decreases after 24 hours at 25°C .

What methodological considerations are critical for derivatizing this compound into probes or prodrugs?

Advanced Question

The hydroxyl and azetidine groups are reactive sites. For selective modifications:

- Hydroxyl protection : Use tert-butyldimethylsilyl (TBS) ethers under inert conditions to prevent ring-opening .

- Azetidine functionalization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids at the azetidine nitrogen .

- Prodrug design : Conjugate via ester linkages (e.g., acetyl or phosphate esters) for controlled release in biological systems .

How can researchers validate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Advanced Question

Use a combination of:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to immobilized receptors .

- Cellular assays : Test cAMP inhibition in HEK293 cells transfected with GPCRs (IC₅₀ ≤ 10 µM indicates potency) .

- Molecular docking : Compare binding poses (e.g., PyMol or AutoDock) with known agonists/antagonists to identify key residues .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Question

Scale-up issues include:

- Exothermic reactions : Control temperature during HCl salt formation using jacketed reactors .

- Purification bottlenecks : Replace column chromatography with continuous crystallization (e.g., mixed-suspension mixed-product removal) .

- Racemization risks : Monitor optical rotation ([α]D²⁵ = +15° to +20°) during intermediate steps to ensure ee >99% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.